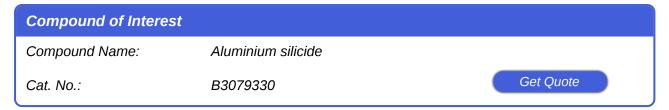


Application Notes and Protocols for Aluminum Silicide (AlSi10Mg) in Additive Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Aluminum Silicide (AlSi10Mg), a prominent alloy in additive manufacturing (AM), particularly through Selective Laser Melting (SLM). This document details the material's applications, mechanical properties, and standardized protocols for its processing and characterization.

Introduction to AlSi10Mg in Additive Manufacturing

Aluminum silicide, specifically the AlSi10Mg alloy, is a widely utilized material in additive manufacturing due to its excellent combination of low density, good mechanical strength, high thermal conductivity, and corrosion resistance.[1][2] Its composition, typically comprising around 10% silicon and 0.3% magnesium, makes it well-suited for the rapid solidification rates inherent in processes like SLM.[2][3] These characteristics have led to its adoption in various high-performance sectors, including aerospace, automotive, and biomedical industries, for producing lightweight and complex geometries that are not achievable with traditional manufacturing methods.[4][5]

Applications

The unique properties of additively manufactured AlSi10Mg make it a candidate for a range of applications:



- Aerospace: Production of lightweight structural components, brackets, housings, and engine parts.[6][7] The ability to create topologically optimized designs allows for significant weight reduction without compromising structural integrity.
- Automotive: Manufacturing of customized and high-performance components such as gearboxes, engine parts, and heat exchangers.[6][7] The technology is also valuable for rapid prototyping of new designs.[5]
- Biomedical: While less common, its properties are being explored for custom medical implants and surgical instruments.[8]
- Industrial Tooling: Creation of molds and fixtures with complex internal cooling channels, leading to improved performance and longevity.[4]

Quantitative Data

The mechanical properties of AlSi10Mg produced by SLM are highly dependent on process parameters, build orientation, and post-processing treatments. The following tables summarize typical data found in the literature.

Table 1: Mechanical Properties of AlSi10Mg (As-Built vs. Heat-Treated)



Property	Build Orientation	As-Built	T6 Heat-Treated
Ultimate Tensile Strength (UTS)	Horizontal (XY)	460 ± 20 MPa[6]	346 ± 1.0 MPa[9]
Vertical (Z)	460 ± 20 MPa[6]	-	
Yield Strength (YS)	Horizontal (XY)	270 ± 10 MPa[6]	-
Vertical (Z)	240 ± 10 MPa[6]	-	
Elongation at Break	Horizontal (XY)	~12%[9]	~10%[9]
Vertical (Z)	-	-	
Young's Modulus	Horizontal (XY)	75 ± 10 GPa[6]	-
Vertical (Z)	70 ± 10 GPa[6]	-	_
Hardness	-	125.6 HV[10]	Varies with treatment

Table 2: Typical SLM Process Parameters for AlSi10Mg

Parameter	Range	Unit
Laser Power	100 - 400[2]	W
Scan Speed	100 - 1000[2]	mm/s
Layer Thickness	20 - 100[2]	μm
Hatch Spacing	50 - 200[2]	μm
Build Plate Temperature	150 - 200[2]	°C

Experimental Protocols

The following are detailed protocols for the key experimental stages in the additive manufacturing of AlSi10Mg components.

Protocol 1: AlSi10Mg Powder Characterization

Objective: To ensure the quality and suitability of the AlSi10Mg powder for the SLM process.



Materials and Equipment:

- AlSi10Mg powder (typically gas-atomized)[11]
- Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)
- Laser Diffraction Particle Size Analyzer
- Hall Flowmeter
- Apparent Density Funnel

- Morphology Analysis (SEM):
 - 1. Prepare a powder sample on an SEM stub with conductive carbon tape.
 - 2. Ensure a monolayer of particles for clear imaging.
 - 3. Introduce the sample into the SEM chamber and evacuate to the required vacuum level.
 - Acquire secondary electron (SE) images at various magnifications to observe particle shape, sphericity, and surface texture. Note the presence of satellites or irregular particles.
 [12]
 - 5. Utilize backscattered electron (BSE) imaging to identify variations in elemental composition.
- Compositional Analysis (EDS):
 - 1. Perform EDS analysis on a representative area of the powder to confirm the elemental composition corresponds to AlSi10Mg specifications.[12]
- Particle Size Distribution (PSD):
 - 1. Use a laser diffraction particle size analyzer to measure the distribution of particle sizes.



- 2. Disperse the powder in a suitable medium (e.g., isopropanol) and use ultrasonic agitation to break up agglomerates.
- 3. Record the D10, D50, and D90 values, which represent the particle diameters at 10%, 50%, and 90% of the cumulative distribution. A typical range for SLM is 15-45 microns.[2] [11]
- Flowability and Density:
 - 1. Measure the flowability using a Hall flowmeter according to ASTM B213 standard.[13]
 - 2. Determine the apparent density using a Carney funnel as per ASTM B212 standard.[13]

Protocol 2: Selective Laser Melting (SLM) of AlSi10Mg

Objective: To fabricate a dense AlSi10Mg component with desired geometry.

Materials and Equipment:

- Characterized AlSi10Mg powder
- SLM machine with an Ytterbium fiber laser
- Argon gas supply
- Build platform (typically steel or aluminum)
- CAD model of the part

- Machine Preparation:
 - Ensure the SLM machine's build chamber is clean and free of contaminants.
 - 2. Load the characterized AlSi10Mg powder into the machine's hopper.
 - 3. Securely fasten the build platform.



- · Build Job Setup:
 - 1. Import the 3D CAD model into the machine's software.
 - 2. Orient the part on the build platform to optimize for build time, support structures, and mechanical properties.
 - 3. Generate support structures where necessary, particularly for overhangs with angles less than 45 degrees.
 - 4. Slice the model into layers and define the SLM process parameters (laser power, scan speed, hatch spacing, and layer thickness) as per Table 2. A common scanning strategy is the "chessboard" or "island" pattern, where the scan direction is rotated between layers to mitigate residual stresses.[14]
- Printing Process:
 - 1. Purge the build chamber with argon gas to reduce the oxygen level to below 0.1%.[14]
 - 2. Pre-heat the build platform to the specified temperature (e.g., 150-200°C).[2]
 - 3. Initiate the build process. The machine will spread a thin layer of powder and a high-power laser will selectively melt the powder according to the sliced pattern.[15]
 - 4. This process is repeated layer by layer until the part is complete.
- Post-Build:
 - 1. Allow the build chamber and part to cool down to room temperature.
 - 2. Carefully remove the build platform with the printed part.
 - 3. Remove the bulk of the loose powder.
 - 4. The part is then typically removed from the build plate using a wire EDM or saw.

Protocol 3: Post-Processing - T6 Heat Treatment

Methodological & Application





Objective: To improve the mechanical properties of the as-built AlSi10Mg part by modifying its microstructure.

Materials and Equipment:

- As-built AlSi10Mg part
- High-temperature furnace with a controlled atmosphere
- Quenching bath (water at room temperature)
- Aging oven

- Solution Treatment:
 - 1. Place the as-built part in the high-temperature furnace.
 - 2. Heat the part to a temperature between 520°C and 540°C.[16][17]
 - 3. Hold the part at this temperature for a duration of 1 to 6 hours to allow for the dissolution of Si particles into the aluminum matrix.[16][17]
- Quenching:
 - Rapidly transfer the part from the furnace to a water bath at room temperature. This rapid cooling traps the silicon in a supersaturated solid solution.
- Artificial Aging:
 - 1. Place the quenched part in an aging oven.
 - 2. Heat the part to a temperature between 160°C and 170°C.
 - 3. Hold at this temperature for 6 to 12 hours to precipitate fine, coherent Mg2Si and Si particles, which strengthen the alloy.[7]
 - 4. Allow the part to cool to room temperature in air.



Protocol 4: Microstructural Analysis

Objective: To characterize the microstructure of the as-built or heat-treated AlSi10Mg part.

Materials and Equipment:

- SLM AlSi10Mg sample
- Mounting press and resin
- · Grinding and polishing machine with abrasive papers and polishing cloths
- Diamond suspensions or colloidal silica
- Etchant (e.g., Keller's reagent)
- Optical Microscope
- Scanning Electron Microscope (SEM)
- Electron Backscatter Diffraction (EBSD) detector

- Sample Preparation:
 - 1. Section the sample from the desired location and orientation.
 - 2. Mount the sample in a conductive resin.
 - 3. Grind the sample surface with successively finer silicon carbide papers (e.g., 240, 400, 600, 800, 1200 grit).
 - 4. Polish the sample using diamond suspensions (e.g., 9, 3, 1 μm) on polishing cloths.
 - 5. For EBSD analysis, a final polishing step with colloidal silica or vibropolishing is required to achieve a deformation-free surface.
- Optical Microscopy:



- 1. Etch the polished surface with a suitable reagent (e.g., Keller's reagent) to reveal the grain structure and melt pools.
- 2. Observe the microstructure under an optical microscope.
- Scanning Electron Microscopy (SEM):
 - 1. Use the unetched, polished sample for SEM analysis.
 - 2. Acquire SE and BSE images to observe the morphology of the silicon network, cellular structures, and any defects like porosity.
- Electron Backscatter Diffraction (EBSD):
 - 1. Place the finely polished sample in the SEM chamber.
 - 2. Tilt the sample to approximately 70 degrees.
 - 3. Perform EBSD mapping to analyze grain size, grain orientation, and texture.

Protocol 5: Mechanical Testing - Tensile Testing

Objective: To determine the tensile properties of the AlSi10Mg material in accordance with ASTM E8/E8M.[6][10]

Materials and Equipment:

- Tensile test specimens machined from SLM parts to ASTM E8/E8M specifications.
- Universal Testing Machine (UTM) with appropriate load cell capacity.[15]
- Extensometer for accurate strain measurement.
- Calipers for measuring specimen dimensions.

Procedure:

Specimen Preparation:

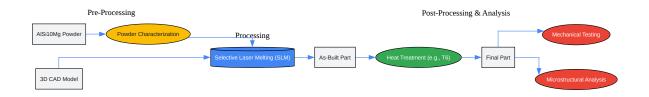


- Machine tensile specimens from the SLM-produced material. The orientation of the specimen relative to the build direction should be recorded (e.g., horizontal, vertical, 45degree).
- 2. Measure and record the cross-sectional dimensions of the gauge section of each specimen.
- Test Setup:
 - 1. Install the appropriate grips in the UTM.[15]
 - 2. Mount the specimen in the grips, ensuring proper alignment to avoid bending stresses.
 - 3. Attach the extensometer to the gauge section of the specimen.
- Testing:
 - 1. Set the test parameters in the UTM software, including the strain rate.
 - 2. Initiate the tensile test, applying a uniaxial load at a constant rate until the specimen fractures.
 - 3. The load and extension data are recorded throughout the test.
- Data Analysis:
 - 1. From the load-extension data, calculate the stress-strain curve.
 - 2. Determine the key mechanical properties: Ultimate Tensile Strength (UTS), Yield Strength (YS) (typically at 0.2% offset), and Elongation at Break.[10]

Visualizations

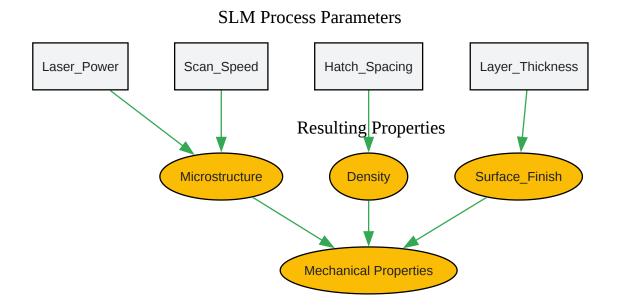
The following diagrams illustrate key workflows and relationships in the additive manufacturing of AlSi10Mg.





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Caption: Overall workflow for AlSi10Mg additive manufacturing.



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Caption: Influence of SLM parameters on final part properties.

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- To cite this document: BenchChem. [Application Notes and Protocols for Aluminum Silicide (AlSi10Mg) in Additive Manufacturing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3079330#aluminium-silicide-in-additive-manufacturing-and-3d-printing]

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